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Compound of Interest

Compound Name: AS1938909

Cat. No.: B605607 Get Quote

For researchers, scientists, and drug development professionals, AS1938909 emerges as a

valuable tool for investigating the role of the SH2 domain-containing inositol 5-phosphatase 2

(SHIP2) in cellular signaling pathways, particularly in the context of insulin resistance and type

2 diabetes. This guide provides a comprehensive overview of the selectivity profile of

AS1938909 against other key phosphatases, supported by experimental data and detailed

methodologies, to facilitate its effective application in research.

High Selectivity for SHIP2 Over Other Phosphatases
AS1938909 is a cell-permeable thiophenecarboxamide compound that acts as a potent,

competitive, and reversible inhibitor of SHIP2.[1][2][3][4] Its selectivity is a critical attribute for

discerning the specific functions of SHIP2 in complex cellular environments. The inhibitory

activity of AS1938909 has been quantified against a panel of related phosphatases,

demonstrating a clear preference for SHIP2.

Table 1: Selectivity Profile of AS1938909 Against Various Phosphatases
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Phosphatase Species IC50 (µM)

SHIP2 murine (mSHIP2) 0.18

SHIP2 human (hSHIP2) 0.57 (Ki = 0.44 µM)[1][2][3][4]

SHIP1 human (hSHIP1) 21[1][2][3][4]

PTEN human (hPTEN) >50[1][2][3][4]

Synaptojanin human >50[1][2][3][4]

Myotubularin human >50[1][2][3][4]

The data clearly indicates that AS1938909 is significantly more potent against both murine and

human SHIP2 compared to SHIP1, a closely related isoform. Furthermore, it displays negligible

inhibitory activity against other critical phosphatases such as PTEN, synaptojanin, and

myotubularin at concentrations up to 50 µM.[1][2][3][4] This high degree of selectivity makes

AS1938909 a precise pharmacological tool to probe SHIP2 function with minimal off-target

effects on these other signaling proteins.

Experimental Methodology for Determining
Phosphatase Selectivity
While the specific experimental protocol used to generate the IC50 values for AS1938909 is

not publicly detailed, a representative method for assessing phosphatase activity and inhibition

is the malachite green phosphatase assay. This colorimetric assay quantifies the release of

free phosphate from a substrate, providing a direct measure of enzyme activity.

A generalized protocol for a malachite green-based phosphatase selectivity assay is as follows:

Enzyme and Substrate Preparation:

Recombinant human phosphatases (SHIP2, SHIP1, PTEN, synaptojanin, myotubularin)

are purified and diluted to a working concentration in the appropriate assay buffer.

A suitable substrate, such as phosphatidylinositol 3,4,5-trisphosphate (PIP3) for SHIP2, is

prepared at a concentration near its Michaelis constant (Km) to ensure sensitive detection
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of inhibition.

Inhibitor Preparation:

AS1938909 is serially diluted in DMSO to create a range of concentrations for IC50

determination. A DMSO-only control is included to account for solvent effects.

Assay Reaction:

The assay is typically performed in a 96-well plate format.

The reaction mixture contains the specific phosphatase, the substrate, and varying

concentrations of AS1938909 or DMSO control in an assay buffer (e.g., 10 mM HEPES,

pH 7.25, 6 mM MgCl2, 0.1% CHAPS, 250 mM sucrose, and 0.25 mM EDTA).[5]

The reaction is initiated by the addition of the substrate and incubated at a controlled

temperature (e.g., 37°C) for a defined period (e.g., 20-30 minutes).

Detection of Phosphate Release:

The reaction is stopped by the addition of the Malachite Green Reagent, which forms a

colored complex with the free phosphate produced by the phosphatase activity.

The absorbance of the resulting complex is measured using a microplate reader at a

wavelength of approximately 620-650 nm.

Data Analysis:

The percentage of inhibition at each concentration of AS1938909 is calculated relative to

the DMSO control.

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%,

is determined by fitting the dose-response data to a suitable sigmoidal curve using non-

linear regression analysis.
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Experimental Workflow for Phosphatase Selectivity Assay
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Caption: A generalized workflow for determining the IC50 of AS1938909 against a panel of

phosphatases using a malachite green-based assay.
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Signaling Pathway Context: The PI3K/Akt Pathway
SHIP2, along with SHIP1 and PTEN, are key negative regulators of the phosphoinositide 3-

kinase (PI3K)/Akt signaling pathway, which is central to insulin signaling and cell growth.

Understanding the distinct roles of these phosphatases highlights the importance of a selective

inhibitor like AS1938909.

PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second

messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).

PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase

Akt.

SHIP2 and SHIP1 are 5'-inositol phosphatases that dephosphorylate PIP3 at the 5' position

of the inositol ring, converting it to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2).[6] This

action terminates PIP3-dependent signaling.

PTEN is a 3'-inositol phosphatase that dephosphorylates PIP3 at the 3' position, converting it

back to PIP2, thereby acting as a potent tumor suppressor by antagonizing the PI3K/Akt

pathway.[6]

By selectively inhibiting SHIP2, AS1938909 allows for the specific investigation of the

consequences of elevated PI(3,4,5)P3 and PI(3,4)P2 levels, without directly affecting the

activity of SHIP1 or the potent tumor-suppressive function of PTEN. This makes it an invaluable

tool for dissecting the nuanced regulation of the PI3K/Akt pathway.
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AS1938909 Target in the PI3K/Akt Signaling Pathway
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Caption: AS1938909 selectively inhibits SHIP2, a negative regulator of the PI3K/Akt pathway.

In conclusion, the high selectivity of AS1938909 for SHIP2 over other related phosphatases,

combined with its cell permeability, establishes it as a superior chemical probe for elucidating

the specific roles of SHIP2 in health and disease. This guide provides the necessary data and
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context for researchers to confidently employ AS1938909 in their studies of insulin signaling

and other SHIP2-mediated cellular processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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